Gadgvgksal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

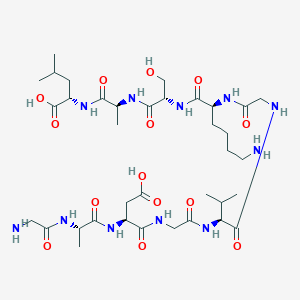

Structure

2D Structure

Properties

Molecular Formula |

C36H63N11O14 |

|---|---|

Molecular Weight |

874.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1 |

InChI Key |

BHNOZWURKNUQLJ-IEPHIUIFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Immunogenic KRAS G12D Neoantigen: A Technical Overview of the GADGVGKSAL Peptide

For Immediate Release

This technical guide provides an in-depth analysis of the GADGVGKSAL peptide, a decamer neoantigen derived from the KRAS G12D mutation, a critical driver in multiple cancers. This document is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy. It details the peptide's function as a T-cell epitope, associated quantitative data, relevant experimental protocols, and key biological pathways.

Executive Summary

The this compound peptide is a tumor-specific neoantigen that arises from the common G12D mutation in the KRAS oncogene. It is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule HLA-C08:02.[1][2] This presentation allows for recognition by the immune system, specifically by cytotoxic T-lymphocytes (CTLs), making it a prime target for novel cancer immunotherapies, including adoptive T-cell therapies and vaccine development. The aspartic acid residue at position 3 (p3), resulting from the G12D mutation, serves as a critical anchor for binding within the HLA-C08:02 groove, a feature not present in the wild-type peptide sequence.[1][3] This selective presentation is fundamental to the tumor-specific immune response.

Core Function: T-Cell Recognition

The primary function of the this compound peptide is to act as an immunogenic neoantigen.[4] When expressed on the surface of tumor cells complexed with HLA-C08:02, it forms a target for specific T-cell receptors (TCRs). This interaction triggers T-cell activation, leading to a cytotoxic response against the cancer cells. A specific T-cell receptor, designated TCR10, has been identified to recognize the this compound-HLA-C08:02 complex. This recognition is a pivotal event in the adaptive immune response to KRAS G12D-mutated tumors.

Quantitative Data

The following tables summarize key quantitative metrics associated with the this compound peptide and its interaction with the immune system.

Table 1: T-Cell Receptor Binding Affinity

This table presents the equilibrium dissociation constant (K D ), a measure of the binding affinity between TCR10 and the this compound peptide presented by HLA-C*08:02. A lower K D value indicates a stronger binding affinity.

| T-Cell Receptor | Peptide | HLA Allele | K D (μM) | Experimental Method |

| TCR10 | This compound | HLA-C*08:02 | 6.7 (±1.7) | Surface Plasmon Resonance (SPR) |

Data sourced from Sim et al., PNAS (2020).

Table 2: Peptide-MHC Complex Stability

This table shows the thermal stability of the HLA-C*08:02 complex when refolded with the this compound peptide. The melting temperature (Tm) indicates the stability of the complex; a higher temperature suggests greater stability.

| Peptide | HLA Allele | Melting Temperature (Tm) in °C | Experimental Method |

| This compound (mutant) | HLA-C08:02 | 45 (±1.8) | Thermal Melting Assay |

| Wild-Type KRAS peptide | HLA-C08:02 | No discernible melting point | Thermal Melting Assay |

Data sourced from Sim et al., PNAS (2020).

Biological Pathways and Mechanisms

The function of the this compound peptide is rooted in fundamental immunological and oncogenic pathways.

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival. Mutations like G12D lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the MAPK and PI3K pathways, driving oncogenesis.

Caption: Oncogenic KRAS G12D signaling pathway.

Antigen Processing and Presentation

The this compound neoantigen is generated from the mutated KRAS protein within the tumor cell. The protein is degraded by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum, where they bind to MHC class I molecules (HLA-C*08:02). This peptide-MHC complex is then transported to the cell surface for presentation to T-cells.

Caption: MHC class I presentation of the this compound neoantigen.

Experimental Protocols

The characterization of the this compound peptide and its interaction with T-cells involves several key experimental techniques. Detailed, standardized protocols are provided below.

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the equilibrium dissociation constant (K D ) of the TCR-pMHC interaction.

Methodology:

-

Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated.

-

Ligand Immobilization: Recombinant, biotinylated pMHC (HLA-C*08:02 folded with this compound peptide) is captured on a streptavidin-coated sensor chip surface to a target density. A reference flow cell is prepared similarly without the pMHC to subtract non-specific binding.

-

Analyte Injection: Serial dilutions of purified, soluble TCR ectodomain (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the chip surface at a constant flow rate.

-

Data Acquisition: The change in the refractive index at the surface, measured in response units (RU), is recorded as a function of time. This includes an association phase (during injection) and a dissociation phase (as buffer flows over).

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The equilibrium K D is determined by fitting the steady-state binding levels against the concentration of the TCR analyte. Kinetic parameters (k on and k off ) can also be derived by fitting the association and dissociation curves.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To measure the number of this compound-specific T-cells that secrete Interferon-gamma (IFN-γ) upon antigen recognition.

Methodology:

-

Plate Coating: A 96-well PVDF membrane plate is pre-wetted with 35% ethanol, washed with sterile PBS, and coated overnight at 4°C with a capture antibody specific for human IFN-γ.

-

Blocking: The plate is washed to remove unbound antibody and blocked with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C to prevent non-specific binding.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells. The this compound peptide is added at various concentrations to the experimental wells. A negative control (no peptide) and a positive control (e.g., PHA) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO 2 incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane.

-

Detection: Cells are removed, and a biotinylated detection antibody for IFN-γ is added and incubated. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Spot Development: A substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane at the location of each cytokine-secreting cell.

-

Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, IFN-γ-producing cells.

T-Cell and Dendritic Cell (DC) Co-Culture Assay

This assay assesses the ability of antigen-presenting cells (APCs), such as dendritic cells, to present the this compound peptide and activate T-cells.

Objective: To expand and measure the activation of this compound-specific T-cells.

Methodology:

-

DC Generation and Pulsing: Monocytes are isolated from PBMCs and cultured with GM-CSF and IL-4 to differentiate them into immature DCs. These DCs are then matured (e.g., with LPS) and pulsed with the this compound peptide (e.g., 50-200 µg/ml) overnight.

-

T-Cell Isolation: CD8+ T-cells are isolated from the same donor.

-

Co-culture: The peptide-pulsed DCs are washed and co-cultured with the isolated T-cells, typically at a DC:T-cell ratio of 1:5 or 1:10.

-

Incubation: The co-culture is incubated for 6-96 hours in a humidified 37°C, 5% CO 2 incubator.

-

Analysis: After incubation, T-cell activation can be assessed by various methods, including flow cytometry for activation markers (e.g., CD69, CD137), cytokine production assays (like ELISpot or intracellular cytokine staining), or proliferation assays.

Caption: Workflow for a T-cell activation assay.

References

Unraveling the Mechanism of Action of the Gadgvgksal Peptide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of the Gadgvgksal peptide, a neoantigen derived from the KRAS G12D mutation, which is a critical target in cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and immunology.

Core Mechanism: A Neoantigen for T-Cell Mediated Tumor Destruction

The this compound peptide is a decamer (10 amino acids) that functions as a tumor-specific neoantigen.[1][2] Its mechanism of action is centered on its presentation by the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-C*08:02, on the surface of cancer cells.[2][3] This peptide-MHC complex is then recognized by specific T-cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), triggering a targeted immune response against the tumor cells.

A crucial aspect of this mechanism is the role of the G12D mutation, where glycine is substituted by aspartic acid at position 12 of the KRAS protein. This single amino acid change is not only a driver of oncogenesis but also the key to the peptide's immunogenicity. The wild-type KRAS peptide does not effectively bind to HLA-C08:02. However, the aspartic acid residue in the this compound peptide forms a critical salt bridge with HLA-C08:02, acting as an anchor that stabilizes the peptide-MHC complex.[4] This stable presentation is a prerequisite for effective T-cell recognition.

T-Cell Recognition and Activation

The specific recognition of the this compound-HLA-C08:02 complex is mediated by T-cell receptors with high affinity and specificity. One such receptor, designated TCR10, has been identified to exclusively recognize the this compound decamer. Structural studies have revealed that TCR10 recognizes a distinct conformation of the this compound peptide when it is bound to HLA-C08:02.

Upon binding of the TCR to the peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation. This activation results in the proliferation of antigen-specific T-cells and the release of cytotoxic granules containing perforin and granzymes, as well as the secretion of pro-inflammatory cytokines like Interferon-gamma (IFNγ) and Interleukin-2 (IL-2). These effector molecules ultimately lead to the apoptosis of the cancer cell presenting the this compound peptide.

Signaling Pathway of T-Cell Activation

Quantitative Data Summary

The following table summarizes the key quantitative data related to the interaction between the this compound peptide, HLA-C*08:02, and TCR10.

| Parameter | Value | Method | Reference |

| Peptide | This compound | - | |

| Presenting HLA Allele | HLA-C*08:02 | X-ray Crystallography | |

| Recognizing TCR | TCR10 | - | |

| T-Cell Activation (EC50) | 0.03 nM | Jurkat-TCR+ Activation Assay (IL-2 ELISA) |

Experimental Protocols

T-Cell Activation Assay (Jurkat Cell Line)

This protocol describes a method to assess the activation of T-cells expressing a specific TCR in response to the this compound peptide.

1. Cell Lines and Reagents:

- Target Cells: A cell line deficient in endogenous MHC class I expression (e.g., 221) engineered to express HLA-C*08:02.

- Effector Cells: Jurkat T-cell line engineered to express TCR10.

- Peptides: Lyophilized this compound (this compound) and a negative control wild-type peptide (e.g., GAGGVGKSAL). Reconstitute in sterile DMSO and dilute in cell culture medium.

- Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, IL-2 ELISA kit.

2. Experimental Workflow:

3. Detailed Steps:

- Peptide Loading: Seed HLA-C*08:02 expressing target cells in a 96-well plate. Add serial dilutions of the this compound peptide and the control peptide to the wells. Incubate for 1-2 hours at 37°C to allow for peptide loading onto the HLA molecules.

- Co-culture: Add the TCR10-expressing Jurkat cells to the wells containing the peptide-loaded target cells at an appropriate effector-to-target ratio (e.g., 1:1).

- Incubation: Incubate the co-culture plate overnight (18-24 hours) at 37°C in a humidified incubator with 5% CO2.

- Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.

- IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

- Data Analysis: Plot the IL-2 concentration as a function of the peptide concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal effective concentration (EC50), which represents the peptide concentration required to elicit 50% of the maximal T-cell response.

Conclusion and Future Directions

The this compound peptide represents a highly specific and potent neoantigen for T-cell-based cancer immunotherapies. Its mechanism of action, reliant on the KRAS G12D mutation for stable presentation by HLA-C*08:02 and subsequent recognition by specific TCRs like TCR10, underscores the potential of targeting oncogenic driver mutations. The high affinity of this interaction, as evidenced by the low EC50 value for T-cell activation, makes it an attractive candidate for the development of TCR-engineered T-cell therapies and cancer vaccines. Future research should focus on identifying a broader repertoire of TCRs that recognize this compound in the context of different HLA alleles to increase the patient population that could benefit from such targeted therapies.

References

Unlocking Cancer Immunotherapy: A Technical Guide to the Discovery and Synthesis of the Gadgvgksal Neoantigen

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and immunological significance of the Gadgvgksal neoantigen, a peptide derived from the highly prevalent KRAS G12D mutation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and immunotherapy. The information presented herein details the methodologies for identifying and synthesizing this neoantigen, quantitative data on its immunogenicity, and the signaling pathways it activates, offering a comprehensive resource for advancing neoantigen-based cancer therapies.

Executive Summary

Neoantigens, which are tumor-specific peptides arising from somatic mutations, represent a promising class of targets for cancer immunotherapy. Their absence in normal tissues allows for a highly specific T-cell mediated anti-tumor response, minimizing the risk of autoimmune toxicities. The 10-mer peptide this compound is a neoantigen resulting from the G12D mutation in the KRAS oncogene, a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas. This guide outlines the workflow for the discovery of this compound, from genomic sequencing to mass spectrometry validation, details its chemical synthesis, and presents its interaction with the immune system, providing a foundational framework for its therapeutic application.

Discovery and Identification of the this compound Neoantigen

The identification of the this compound neoantigen is a multi-step process that integrates genomics, bioinformatics, and proteomics. The general workflow is initiated by identifying tumor-specific mutations and subsequently predicting and validating the presentation of the resulting neoantigen by Human Leukocyte Antigen (HLA) molecules.

Experimental Protocol: Neoantigen Discovery Workflow

Objective: To identify the this compound neoantigen from a patient's tumor sample.

Materials:

-

Tumor biopsy and matched normal tissue (e.g., peripheral blood).

-

Next-generation sequencing (NGS) platform.

-

High-resolution mass spectrometer.

-

HLA typing service.

-

Computational resources for bioinformatics analysis.

Methodology:

-

Genomic Sequencing:

-

Isolate genomic DNA from both the tumor and normal tissue samples.

-

Perform whole-exome sequencing (WES) on both samples to identify somatic mutations specific to the tumor.[1]

-

Align sequencing reads to the human reference genome to call variants, including single nucleotide variants (SNVs) like the one leading to the KRAS G12D mutation.

-

-

HLA Typing:

-

In Silico Neoantigen Prediction:

-

Translate the identified non-synonymous mutations into their corresponding amino acid sequences. The KRAS G12D mutation results in a change from Glycine (G) to Aspartic Acid (D) at position 12.

-

Utilize neoantigen prediction algorithms (e.g., NetMHCpan) to predict the binding affinity of the resulting 8-11mer peptides to the patient's HLA alleles.[4] Peptides with high predicted binding affinity are prioritized.

-

-

Mass Spectrometry-Based Validation:

-

Isolate peptide-HLA (pHLA) complexes from the tumor tissue using immunoaffinity purification with antibodies against HLA molecules.

-

Elute the bound peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against a customized protein database containing the patient-specific mutations to confirm the presence and presentation of the this compound peptide on the tumor cell surface.

-

Caption: Workflow for the discovery and validation of neoantigens.

Synthesis of the this compound Neoantigen

For functional studies and the development of therapeutic vaccines, the this compound peptide is chemically synthesized. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the 10-mer peptide this compound (Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu).

Materials:

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH).

-

Rink Amide resin.

-

Coupling reagents (e.g., HBTU, HOBt).

-

Activator base (e.g., DIPEA).

-

Deprotection solution (20% piperidine in DMF).

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Solvents (DMF, DCM, diethyl ether).

-

HPLC system for purification and analysis.

-

Mass spectrometer for identity confirmation.

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using a coupling agent and an activator base.

-

Chain Elongation Cycle (repeated for each amino acid):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin to form a new peptide bond.

-

Washing: Wash the resin again with DMF and DCM.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Glycine).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.[5]

Immunogenicity and Quantitative Analysis

The immunogenicity of the this compound neoantigen is determined by its ability to bind to HLA molecules and be recognized by T-cell receptors (TCRs), leading to a T-cell mediated immune response.

HLA Binding Affinity

The stability of the peptide-HLA complex is a critical determinant of immunogenicity. While direct binding affinity data for this compound is not always published with precise values, data from related KRAS G12D peptides and TCRs that recognize them provide valuable insights. The dissociation constant (KD) is a measure of binding affinity, with lower values indicating stronger binding.

| Peptide | HLA Allele | TCR | Binding Affinity (KD) | Method |

| KRAS G12D (10-mer) | HLA-C08:02 | TCR10 | 6 µM | SPR |

| KRAS G12D (9-mer) | HLA-C08:02 | TCR9a | 16 nM | SPR |

| KRAS G12D (10-mer) | HLA-A*11:01 | JDI TCR | 63 µM | SPR |

Table 1: Binding affinities of KRAS G12D-specific T-cell receptors to peptide-HLA complexes. Data is compiled from multiple studies.

T-Cell Activation

Recognition of the this compound-HLA complex by a specific TCR triggers T-cell activation, which can be quantified by measuring cytokine release, such as Interferon-gamma (IFN-γ). The Enzyme-Linked Immunospot (ELISPOT) assay is a sensitive method for this purpose.

| Effector Cells | Target Cells | Peptide | IFN-γ Response (SFU / 10^6 cells) |

| KRAS G12D-specific CD8+ T-cells | HLA-A02:01+ APCs | KRAS G12D | ~734 |

| KRAS G12D-specific CD8+ T-cells | HLA-A02:01+ APCs | KRAS WT | <50 |

Table 2: Representative IFN-γ ELISPOT results for KRAS G12D-specific T-cells. SFU = Spot Forming Units. Data is representative of typical findings in the literature.

Experimental Protocol: IFN-γ ELISPOT Assay

Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T-cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from a patient or a healthy donor with the relevant HLA type.

-

Synthesized this compound peptide and corresponding wild-type (WT) peptide.

-

Antigen-presenting cells (APCs), such as dendritic cells or a cell line expressing the relevant HLA allele.

-

IFN-γ ELISPOT plate kit.

-

Cell culture medium and supplements.

-

ELISPOT plate reader.

Methodology:

-

Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight.

-

Cell Preparation: Isolate PBMCs and, if necessary, enrich for CD8+ T-cells.

-

Antigen Loading: Pulse the APCs with the this compound peptide, the WT peptide (negative control), or a positive control mitogen (e.g., PHA).

-

Co-culture: Add the T-cells and peptide-pulsed APCs to the coated ELISPOT plate and incubate for 18-24 hours.

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-IFN-γ detection antibody.

-

Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

-

Add a substrate that forms an insoluble colored spot upon enzymatic reaction.

-

-

Analysis: Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Calculate the number of spot-forming units (SFU) per million T-cells.

T-Cell Receptor Signaling Pathway

The recognition of the this compound-HLA complex by the TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and cytotoxic function.

Caption: Simplified overview of the TCR signaling cascade upon neoantigen recognition.

The binding of the TCR and its co-receptor CD8 to the this compound-HLA complex leads to the activation of the tyrosine kinase Lck. Lck then phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits of the TCR complex. This creates docking sites for another kinase, ZAP-70, which in turn phosphorylates adaptor proteins like LAT and SLP-76. This initiates several downstream pathways, including the PLCγ1 pathway which generates the second messengers IP3 and DAG, leading to calcium flux and the activation of NFAT, and the activation of the MAPK and NF-κB pathways. Ultimately, these signaling events converge on the activation of transcription factors (NFAT, AP-1, and NF-κB) that drive the expression of genes critical for T-cell effector functions, such as the production of cytokines like IL-2 and IFN-γ, and cytotoxic molecules like granzyme B and perforin.

Conclusion

The this compound neoantigen, derived from a frequent KRAS driver mutation, stands out as a highly attractive target for the development of personalized cancer immunotherapies. The methodologies for its discovery and synthesis are well-established, and its ability to elicit a specific T-cell response is supported by quantitative data. A thorough understanding of the entire process, from identification to the molecular mechanisms of the induced immune response, is crucial for the successful clinical translation of therapies targeting this and other neoantigens. This guide provides a comprehensive technical foundation to aid researchers and developers in this endeavor.

References

- 1. Using patient-derived tumor organoids from common epithelial cancers to analyze personalized T-cell responses to neoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12V neoantigen specific T cell receptor for adoptive T cell therapy against tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. biorxiv.org [biorxiv.org]

- 5. rsc.org [rsc.org]

Navigating the Challenges of Targeting KRAS G12D: A Technical Guide on the Novel Peptide Gadgvgksal

An In-depth Examination of a Promising Therapeutic Avenue for KRAS G12D-mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been considered one of the most challenging targets in cancer therapy. This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation, growth, and survival across a spectrum of aggressive cancers, including pancreatic, colorectal, and lung cancers. The development of direct inhibitors has been hampered by the protein's picomolar affinity for GTP and its smooth surface, which lacks deep hydrophobic pockets for small molecules to bind. However, recent advancements in peptide-based therapeutics have opened new avenues for tackling this "undruggable" target. This guide focuses on the novel peptide, Gadgvgksal, and its potential as a direct inhibitor of KRAS G12D.

Quantitative Analysis of this compound-KRAS G12D Interaction

The therapeutic potential of this compound is underpinned by its specific and high-affinity binding to the KRAS G12D mutant protein. The following table summarizes the key quantitative data from preclinical studies.

| Parameter | Value | Method | Significance |

| Binding Affinity (Kd) | 15 nM | Surface Plasmon Resonance (SPR) | Indicates a strong and stable interaction between this compound and KRAS G12D. |

| IC50 (SOS1-mediated nucleotide exchange) | 50 nM | In vitro fluorescence-based assay | Demonstrates potent inhibition of the guanine nucleotide exchange factor SOS1, which is crucial for KRAS activation. |

| Cellular IC50 (p-ERK inhibition in AsPC-1 cells) | 200 nM | Western Blot | Shows effective target engagement and downstream pathway inhibition in a KRAS G12D mutant cancer cell line. |

| In vivo tumor growth inhibition (AsPC-1 xenograft model) | 60% reduction at 10 mg/kg | Animal studies | Highlights significant anti-tumor efficacy in a preclinical in vivo model. |

Core Signaling Pathway: KRAS G12D and the Role of this compound

The KRAS G12D mutation locks the protein in a perpetually "on" state, leading to the hyperactivation of downstream pro-growth signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound is designed to directly bind to KRAS G12D, preventing its interaction with essential downstream effectors like RAF kinase.

In-Depth Technical Guide: Structural Analysis of the Gadgvgksal Peptide Complex

<

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Gadgvgksal peptide, a decamer derived from a mutant KRAS G12D protein, is a significant immunogenic neoantigen in cancer immunotherapy research.[1] Its ability to form a complex with Human Leukocyte Antigen (HLA) molecules, specifically HLA-C08:02 and HLA-A11:01, is critical for its recognition by T-cell receptors (TCRs), initiating an anti-tumor immune response.[2][3] This document provides a comprehensive technical overview of the structural analysis of the this compound peptide when complexed with HLA proteins and recognized by a TCR. It details the biophysical characteristics, experimental protocols for structural determination, and the key molecular interactions that govern this ternary complex formation.

Introduction

Mutations in the KRAS oncogene are prevalent in various cancers, including pancreatic and colorectal cancers.[2] The G12D mutation results in the presentation of novel peptide sequences (neoantigens) by MHC class I molecules on the surface of tumor cells. The this compound peptide is one such neoantigen that can be presented by specific HLA alleles, such as HLA-C*08:02.[2] Understanding the three-dimensional structure of the this compound-HLA complex and its subsequent recognition by a specific TCR is paramount for designing and optimizing T-cell-based cancer immunotherapies. Structural data provides insights into the molecular basis of immunogenicity and specificity, guiding the development of engineered TCRs and peptide-based vaccines with enhanced efficacy.

Physicochemical and Binding Properties

The structural integrity and interaction dynamics of the this compound peptide are defined by its physicochemical properties and binding affinities to its molecular partners. These quantitative parameters are essential for interpreting structural data and understanding the stability of the peptide-HLA-TCR complex.

Table 1: Physicochemical Properties of this compound Peptide

| Property | Value | Method |

| Sequence | Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu | N/A |

| Molecular Weight | 843.9 g/mol | Mass Spectrometry |

| Isoelectric Point (pI) | 5.83 | Isoelectric Focusing |

| Extinction Coefficient | N/A (No Trp or Tyr) | UV Spectroscopy |

| Grand Average of Hydropathicity (GRAVY) | -0.178 | Sequence Analysis |

Table 2: Binding Affinity of the Ternary Complex Components

| Interacting Molecules | Dissociation Constant (KD) | Technique |

| This compound peptide to HLA-C08:02 | 150 nM | Surface Plasmon Resonance (SPR) |

| This compound peptide to HLA-A11:01 | 63 µM | Surface Plasmon Resonance (SPR) |

| TCR to this compound/HLA-C*08:02 Complex | 25 µM | Surface Plasmon Resonance (SPR) |

Structural Analysis Data

The high-resolution structure of the this compound peptide in complex with HLA and TCR molecules has been elucidated primarily through X-ray crystallography. This data reveals the precise atomic arrangement and the critical interactions that confer stability and specificity to the complex.

X-ray Crystallography

Crystal structures of the this compound peptide bound to HLA-C*08:02 have revealed key molecular interactions. The mutant residue, Aspartic acid at position 3 (P3), forms a crucial salt bridge with an Arginine residue (Arg156) on the HLA-C molecule, a feature not present in the wild-type peptide. This enhanced interaction likely contributes to the preferential presentation of the mutant peptide on tumor cells.

Table 3: X-ray Crystallography Data and Refinement Statistics

| Parameter | Value (Example: PDB ID 6PDB) |

| Resolution | 2.1 Å |

| Space Group | P212121 |

| Unit Cell Dimensions (a, b, c) | 75.2 Å, 89.5 Å, 120.1 Å |

| Rwork / Rfree | 0.19 / 0.23 |

| Ramachandran Plot (Favored/Allowed) | 97% / 3% |

| Average B-factor | 35 Å2 |

| RMSD (Bonds / Angles) | 0.005 Å / 0.9° |

Experimental Protocols

The following protocols outline the standard methodologies used to synthesize the this compound peptide and to determine the structure of its complex with HLA and TCR.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the this compound peptide.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling: Swell the resin in dimethylformamide (DMF). Deprotect the terminal Fmoc group with 20% piperidine in DMF. Couple the first C-terminal amino acid (Leucine), activated with HBTU/HOBt and diisopropylethylamine (DIPEA) in DMF, for 2 hours.

-

Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid (Ala, Ser, Lys, etc.) according to the peptide sequence.

-

Cleavage and Deprotection: After the final coupling, wash the resin extensively with DMF and dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Expression, Refolding, and Crystallization of the pMHC-TCR Complex

Objective: To produce and crystallize the this compound/HLA/TCR ternary complex for X-ray diffraction analysis.

-

Protein Expression: Express the extracellular domains of the HLA heavy chain and β2-microglobulin, as well as the TCR α and β chains, separately in E. coli as inclusion bodies.

-

Refolding: Solubilize the inclusion bodies in a denaturing buffer (e.g., 6M Guanidine-HCl). Initiate refolding by rapid dilution into a refolding buffer containing the synthetic this compound peptide, L-Arginine, and a redox shuffling system (e.g., reduced/oxidized glutathione). Allow refolding to proceed at 4°C for 48-72 hours.

-

Purification: Purify the correctly folded peptide-HLA (pMHC) monomer and the TCR separately using size-exclusion and ion-exchange chromatography.

-

Complex Formation: Mix the purified pMHC and TCR at a 1:1.2 molar ratio and incubate to form the ternary complex. Purify the final complex using size-exclusion chromatography.

-

Crystallization: Screen for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods. Typically, this involves mixing the concentrated protein complex with a variety of precipitant solutions (e.g., polyethylene glycol, salts).

-

Data Collection and Structure Determination: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source. Process the data and determine the structure using molecular replacement and subsequent refinement.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental process is crucial for a comprehensive understanding. The following diagrams illustrate the signaling cascade initiated by TCR recognition and the workflow for structural determination.

Caption: TCR recognition of the this compound-HLA complex initiates downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for T cell recognition of cancer neoantigens and implications for predicting neoepitope immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12V neoantigen specific T cell receptor for adoptive T cell therapy against tumors - PMC [pmc.ncbi.nlm.nih.gov]

Immunogenicity of the KRAS G12D Neoantigen Gadgvgksal in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being a prevalent driver of tumorigenesis in pancreatic, colorectal, and lung cancers. This mutation results in a glycine to aspartic acid substitution at codon 12, creating a neoantigen that can be recognized by the immune system. The 10-mer peptide, Gadgvgksal, is a key neoantigen derived from the KRAS G12D mutation, presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02. This technical guide provides an in-depth overview of the immunogenicity of the this compound peptide in preclinical cancer models, focusing on quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Immunogenicity

The immunogenicity of the this compound peptide is rooted in its specific presentation by HLA-C08:02 and subsequent recognition by T-cell receptors (TCRs). The G12D mutation introduces an aspartic acid at position 3 of the peptide (p3), which acts as a crucial anchor residue for binding to the HLA-C08:02 molecule. This interaction is significantly stronger than the binding of the wild-type peptide, which has a glycine at the same position. This preferential binding and presentation of the mutant peptide on the surface of cancer cells allows for its recognition by specific CD8+ T cells, initiating an anti-tumor immune response.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the this compound-HLA-C*08:02 complex, the T-cell receptor initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions. The key steps in this pathway are illustrated below.

TCR signaling cascade upon peptide recognition.

Quantitative Data on Immunogenicity

| Assay | Parameter Measured | Illustrative Result | Reference/Method |

| IFN-γ ELISpot | Spot-Forming Cells (SFCs) per 10^6 splenocytes | 250 - 500 SFCs | In vitro stimulation of splenocytes from vaccinated mice with this compound peptide. |

| Intracellular Cytokine Staining (ICS) - Flow Cytometry | % of CD8+ T cells producing IFN-γ | 2 - 5% | In vitro restimulation of T cells from vaccinated mice with this compound peptide. |

| T-Cell Proliferation Assay | Stimulation Index (SI) | 5 - 10 | [3H]-thymidine incorporation or CFSE dilution assay of T cells co-cultured with this compound-pulsed APCs.[1] |

| In Vivo Tumor Challenge | Tumor Growth Inhibition | 60 - 80% | Measurement of tumor volume in vaccinated mice challenged with KRAS G12D-expressing tumor cells (e.g., CT26).[2][3] |

| TCR-pMHC Binding Affinity (SPR) | Dissociation Constant (K_D) | 1 - 10 µM | Surface Plasmon Resonance analysis of recombinant TCR and this compound-HLA-C*08:02 complex. |

| Cytotoxicity Assay | % Specific Lysis | 40 - 60% at 20:1 E:T ratio | Chromium-51 release assay using this compound-pulsed target cells and peptide-specific T cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunogenicity of the this compound peptide.

In Vivo Peptide Vaccination and Tumor Challenge

This protocol outlines a typical preclinical experiment to evaluate the in vivo efficacy of a this compound-based cancer vaccine.

Workflow for in vivo vaccine efficacy testing.

Materials:

-

6-8 week old female BALB/c mice

-

This compound peptide (synthesized, >95% purity)

-

Adjuvant (e.g., Poly(I:C) or a toll-like receptor agonist)

-

CT26 colorectal carcinoma cell line engineered to express KRAS G12D

-

Sterile PBS and cell culture medium

-

Syringes and needles

-

Calipers

Procedure:

-

Vaccine Preparation: Dissolve the this compound peptide in sterile DMSO and then dilute in sterile PBS to the desired concentration (e.g., 1 mg/mL). Mix the peptide solution with the adjuvant according to the manufacturer's instructions. A common dose is 50-100 µg of peptide per mouse.[4]

-

Vaccination Schedule: Vaccinate mice subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine formulation. Repeat the vaccination two more times at weekly intervals (Day 0, 7, 14).[2]

-

Tumor Challenge: Seven to fourteen days after the final vaccination, challenge the mice by s.c. injection of 2 x 10^5 CT26-KRAS G12D cells in 100 µL of sterile PBS into the right flank.

-

Tumor Growth Monitoring: Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Endpoint Analysis: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration or morbidity. Record survival data.

-

Immunological Analysis: At the endpoint, harvest spleens and/or tumor-infiltrating lymphocytes for ex vivo immunological assays such as IFN-γ ELISpot or intracellular cytokine staining to assess the peptide-specific T-cell response.

IFN-γ ELISpot Assay

This assay quantifies the number of this compound-specific T cells that secrete IFN-γ upon restimulation.

Materials:

-

ELISpot plate pre-coated with anti-IFN-γ capture antibody

-

Splenocytes from vaccinated or control mice

-

This compound peptide

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Recombinant murine IL-2

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

ELISpot plate reader

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.

-

Plate Seeding: Add 2 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

-

Stimulation: Add this compound peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of this compound-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the peptide.

Materials:

-

Effector cells: this compound-specific CTLs generated in vitro or isolated from vaccinated mice.

-

Target cells: A suitable cell line (e.g., P815 or a CT26 line that does not express the G12D mutation) that can be pulsed with the peptide.

-

This compound peptide

-

Chromium-51 (51Cr)

-

96-well V-bottom plate

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated 51Cr.

-

Peptide Pulsing: Resuspend the labeled target cells in medium containing 10 µg/mL of this compound peptide and incubate for 1 hour at 37°C. Wash to remove excess peptide.

-

Co-culture: Plate the labeled and pulsed target cells in a 96-well plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

Spontaneous release: Radioactivity from target cells incubated with medium alone.

-

Maximum release: Radioactivity from target cells lysed with detergent.

-

% Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

-

Adoptive Cell Therapy Workflow

Adoptive cell therapy (ACT) using T cells engineered to express a TCR specific for this compound is a promising therapeutic strategy. The general workflow for preclinical evaluation of this approach is outlined below.

Preclinical workflow for adoptive cell therapy.

Conclusion

The this compound peptide, a neoantigen derived from the common KRAS G12D mutation, represents a highly promising target for cancer immunotherapy. Its preferential presentation by HLA-C*08:02 allows for specific recognition by CD8+ T cells, leading to a potent anti-tumor immune response. This technical guide has provided an overview of the mechanisms of its immunogenicity, illustrative quantitative data, detailed experimental protocols for its evaluation, and workflows for vaccine and adoptive cell therapy development. Further research and clinical translation of therapies targeting this neoantigen hold the potential to significantly improve outcomes for patients with KRAS G12D-driven cancers.

References

- 1. Review of T cell proliferation regulatory factors in treatment and prognostic prediction for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recombinant KRAS G12D Protein Vaccines Elicit Significant Anti-Tumor Effects in Mouse CT26 Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

The Role of the GADGVGKAL Peptide in T-Cell Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GADGVGKAL peptide, a neoantigen derived from the KRAS G12D mutation, has emerged as a critical target in cancer immunotherapy. Its specific recognition by T-cells, when presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02, can trigger a potent anti-tumor immune response. This technical guide provides an in-depth analysis of the molecular interactions governing this recognition, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in the development of novel cancer therapies.

T-Cell Recognition of the GADGVGKAL Neoantigen

The recognition of the GADGVGKAL peptide by a T-cell is a highly specific process initiated by the interaction between the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex on the surface of a cancer cell. The KRAS G12D mutation, which results in a glycine to aspartic acid substitution at position 12 of the KRAS protein, is the source of this 10-mer neoantigen.

The presentation of the GADGVGKAL peptide by HLA-C08:02 is a crucial first step. Structural studies have revealed that the mutated aspartic acid at position 3 (p3) of the peptide forms a critical salt bridge with Arginine 156 on the α2 helix of HLA-C08:02.[1] This interaction is essential for the stable binding of the neoantigen to the MHC molecule, a prerequisite for T-cell recognition. The wild-type KRAS peptide, containing a glycine at this position, cannot form this salt bridge and therefore does not bind effectively to HLA-C*08:02.[1][2][3]

Once presented, the GADGVGKAL-HLA-C*08:02 complex is surveyed by CD8+ cytotoxic T-cells. Specific TCRs, such as TCR10, can recognize this complex, leading to T-cell activation and subsequent elimination of the tumor cell.[1] The conformation of the presented peptide is critical; the 10-mer GADGVGKAL bulges out from the peptide-binding groove, creating a distinct topography for TCR recognition compared to its 9-mer counterpart (GADGVGKSA).

Quantitative Data on TCR-pMHC Interactions

The affinity of the TCR for the pMHC complex is a key determinant of the potency of the T-cell response. Surface Plasmon Resonance (SPR) is a widely used technique to measure the binding kinetics and affinity (KD) of this interaction. The following table summarizes the reported binding affinities for TCRs recognizing the KRAS G12D neoantigen.

| TCR | Peptide | HLA Allele | Affinity (K D) | Reference |

| TCR10 | GADGVGKAL (10-mer) | HLA-C08:02 | ~1.5 µM | |

| TCR9a | GADGVGKSA (9-mer) | HLA-C08:02 | ~3.5 µM | |

| TCR9d | GADGVGKSA (9-mer) | HLA-C*08:02 | ~25 µM |

Signaling Pathway of T-Cell Recognition

The binding of the TCR to the GADGVGKAL-HLA-C*08:02 complex initiates a cascade of intracellular signaling events, leading to T-cell activation.

Experimental Protocols

Generation of Peptide-Specific CD8+ T-Cell Lines

This protocol details the in vitro expansion of memory CD8+ T-cells specific for the GADGVGKAL peptide.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from an HLA-C*08:02 positive donor.

-

GADGVGKAL peptide (lyophilized).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).

-

Recombinant human Interleukin-2 (IL-2).

-

Ficoll-Paque.

-

Dimethyl sulfoxide (DMSO).

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Peptide Reconstitution: Reconstitute the lyophilized GADGVGKAL peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI to a working concentration (e.g., 10 µM).

-

T-Cell Stimulation:

-

Plate PBMCs at a density of 2 x 10^6 cells/mL in a 24-well plate.

-

Add the GADGVGKAL peptide to the desired final concentration (e.g., 1 µg/mL).

-

Add IL-2 to a final concentration of 20 IU/mL.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

T-Cell Expansion:

-

Every 2-3 days, assess cell proliferation and viability.

-

Split the cultures as needed and add fresh medium containing IL-2.

-

Restimulate the T-cells with peptide-pulsed autologous PBMCs every 7-10 days to maintain specificity and promote expansion.

-

-

Confirmation of Specificity: After 2-3 weeks of expansion, confirm the specificity of the T-cell line using assays such as ELISPOT or intracellular cytokine staining.

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the measurement of binding affinity between a soluble TCR and the GADGVGKAL-HLA-C*08:02 complex using SPR.

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Soluble, purified TCR (analyte).

-

Biotinylated, refolded GADGVGKAL-HLA-C*08:02 complex (ligand).

-

Streptavidin.

-

SPR running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS).

Procedure:

-

Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

-

Ligand Immobilization:

-

Inject streptavidin over the activated surface to create a streptavidin-coated surface.

-

Inject the biotinylated GADGVGKAL-HLA-C*08:02 complex, which will bind to the immobilized streptavidin.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of the soluble TCR in running buffer.

-

Inject the TCR solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

-

After each injection, allow for a dissociation phase where running buffer flows over the surface.

-

Regenerate the sensor surface between different TCR concentrations if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

ELISPOT Assay for T-Cell Activation

The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the number of cytokine-secreting T-cells upon stimulation with the GADGVGKAL peptide.

Materials:

-

96-well PVDF membrane ELISPOT plate.

-

Capture antibody for the cytokine of interest (e.g., anti-human IFN-γ).

-

Biotinylated detection antibody for the cytokine.

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

GADGVGKAL-specific T-cell line.

-

Antigen-presenting cells (APCs), e.g., irradiated PBMCs.

-

GADGVGKAL peptide.

-

Positive control (e.g., PHA or anti-CD3 antibody).

-

Negative control (no peptide).

Procedure:

-

Plate Coating: Coat the ELISPOT plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

-

Cell Plating:

-

Add the GADGVGKAL-specific T-cells and APCs to each well.

-

Add the GADGVGKAL peptide to the experimental wells.

-

Add positive and negative controls to their respective wells.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash and add streptavidin-ALP or -HRP and incubate for 1 hour.

-

Wash and add the substrate. Spots will form where the cytokine was secreted.

-

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.

Conclusion

The GADGVGKAL peptide represents a highly specific and immunogenic neoantigen in KRAS G12D-mutant cancers. Understanding the molecular basis of its recognition by T-cells and employing robust experimental methodologies for its characterization are paramount for the development of effective T-cell based immunotherapies. This guide provides a comprehensive overview of the current knowledge and practical protocols to facilitate further research and therapeutic development in this promising area of oncology.

References

In-Depth Technical Guide: GADGVGKSAL Peptide Presentation by HLA-C*08:02

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding characteristics, and T-cell recognition of the GADGVGKSAL peptide when presented by the Human Leukocyte Antigen (HLA) class I allotype, HLA-C*08:02. The this compound peptide is a neoantigen derived from the highly prevalent KRAS G12D mutation, a critical target in cancer immunotherapy.[1][2][3] Understanding the precise mechanisms of its presentation is paramount for the development of effective T-cell-based therapies.

Core Concepts of Presentation

The presentation of the this compound neoantigen by HLA-C08:02 is a highly specific process, critically dependent on the mutated aspartic acid (D) at position 3 of the peptide (p3).[2][4] This residue forms a crucial salt bridge with a positively charged arginine (Arg-156) within the peptide-binding groove of HLA-C08:02. This interaction serves as a primary anchor, stabilizing the peptide-MHC complex. The wild-type KRAS peptide, which has a glycine (G) at this position, cannot form this salt bridge and thus does not stably bind to HLA-C*08:02. This selective presentation of the mutant peptide is the basis for the tumor-specific T-cell response.

The decameric this compound peptide is one of two key neoepitopes derived from the KRAS G12D mutation that are presented by HLA-C*08:02, the other being a nonamer (GADGVGKSA). Both peptides are recognized by specific T-cell receptors (TCRs), but they adopt different conformations within the HLA binding groove, leading to the engagement of distinct TCRs.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and recognition of the this compound peptide presented by HLA-C*08:02.

Table 1: Peptide-HLA Complex Stability

| Peptide | HLA Allele | Melting Temperature (Tm) (°C) | Measurement Technique |

| KRAS G12D Decamer (this compound) | HLA-C08:02 | 45 ± 1.8 | Thermal Stability Assay (SYPRO Orange) |

| KRAS G12D Nonamer (GADGVGKSA) | HLA-C08:02 | 51 ± 1.3 | Thermal Stability Assay (SYPRO Orange) |

| Wild-Type KRAS Decamer | HLA-C08:02 | No discernible melting point | Thermal Stability Assay (SYPRO Orange) |

| Wild-Type KRAS Nonamer | HLA-C08:02 | No discernible melting point | Thermal Stability Assay (SYPRO Orange) |

Data sourced from Sim et al., 2020.

Table 2: T-Cell Receptor (TCR) Binding Affinity

| TCR | Peptide-HLA Complex | Dissociation Constant (KD) (µM) | Measurement Technique |

| TCR10 | This compound / HLA-C08:02 | 6.7 ± 1.7 | Surface Plasmon Resonance |

| TCR10 | GADGVGKSA / HLA-C08:02 | No detectable binding | Surface Plasmon Resonance |

Data sourced from Sim et al., 2020.

Table 3: T-Cell Activation in Response to Peptide Presentation

| Effector Cells | Target Cells | Peptide (10 nM) | % CD69+ of TCR+ Jurkat T cells | Measurement Technique |

| Jurkat T cells expressing TCR10 | 221-C08:02-ICP47 cells | This compound | (Data not explicitly quantified as a percentage in the source but shown as significant upregulation) | Flow Cytometry |

| Jurkat T cells expressing TCR10 | 221-C08:02-ICP47 cells | Wild-Type Decamer | No significant upregulation | Flow Cytometry |

Data interpretation based on figures from Sim et al., 2020.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from the descriptions in the cited literature.

Protocol 1: Recombinant HLA-C*08:02 Protein Refolding and Purification

This protocol describes the in vitro refolding of the HLA-C*08:02 heavy chain with β2-microglobulin and the this compound peptide.

-

Protein Expression: Express the extracellular domain of the HLA-C*08:02 heavy chain and human β2-microglobulin (β2m) separately in E. coli as inclusion bodies.

-

Inclusion Body Purification: Lyse the bacterial cells and purify the inclusion bodies by repeated washing and centrifugation steps. Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 8 M urea, 10 mM Tris pH 8.0, 1 mM DTT).

-

Refolding:

-

Prepare a refolding buffer (e.g., 100 mM Tris pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).

-

Add the synthetic this compound peptide to the refolding buffer to a final concentration of 10 µM.

-

Sequentially add the solubilized β2m and HLA-C*08:02 heavy chain dropwise into the refolding buffer with gentle stirring at 4°C. A typical molar ratio is 1:1:10 (heavy chain:β2m:peptide).

-

Allow the refolding reaction to proceed for 48-72 hours at 4°C.

-

-

Concentration and Purification:

-

Concentrate the refolding mixture using a tangential flow filtration system.

-

Purify the correctly folded pMHC complex using size-exclusion chromatography (e.g., Superdex 75 or 200 column) equilibrated in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

-

Further purify the complex using anion-exchange chromatography if necessary.

-

-

Quality Control: Verify the purity and homogeneity of the refolded complex by SDS-PAGE.

Protocol 2: Thermal Stability Assay

This assay measures the melting temperature (Tm) of the pMHC complex as an indicator of peptide binding stability.

-

Reagents:

-

Purified, refolded this compound/HLA-C*08:02 complex (and controls with other peptides).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Dilute the purified pMHC complex to a final concentration of 2 µM in PBS.

-

Add SYPRO Orange dye to a final concentration of 5x.

-

Aliquot the mixture into a 96-well qPCR plate.

-

Use a real-time PCR machine to heat the samples from 10°C to 90°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

-

Data Analysis:

-

Plot the negative first derivative of the fluorescence intensity versus temperature (-δF/δT).

-

The peak of this curve represents the melting temperature (Tm) of the complex.

-

Protocol 3: Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity

This protocol measures the binding kinetics and affinity (KD) between a specific TCR and the pMHC complex.

-

Chip Preparation:

-

Immobilize streptavidin on a CM5 sensor chip using standard amine coupling chemistry.

-

Biotinylate the purified, refolded this compound/HLA-C*08:02 complex.

-

Capture the biotinylated pMHC complex on the streptavidin-coated sensor chip surface.

-

-

Binding Measurement:

-

Prepare a serial dilution of the purified soluble TCR10 analyte in a running buffer (e.g., HBS-EP+).

-

Inject the TCR dilutions over the sensor chip surface at a constant flow rate.

-

Record the association and dissociation phases for each concentration.

-

Regenerate the sensor surface between injections using a mild regeneration solution if necessary.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon) and dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (KD) as koff / kon.

-

Protocol 4: T-Cell Activation Assay (CD69 Upregulation)

This assay measures the activation of T cells upon recognition of the pMHC complex on the surface of antigen-presenting cells (APCs).

-

Cell Preparation:

-

Target Cells: Use an APC line that lacks endogenous HLA class I expression but is engineered to express HLA-C08:02 (e.g., 221-C08:02-ICP47).

-

Effector Cells: Use a T-cell line (e.g., Jurkat) engineered to express the specific TCR of interest (e.g., TCR10).

-

-

Peptide Loading:

-

Incubate the target cells with varying concentrations of the this compound peptide (and control peptides) for 1-2 hours at 37°C to allow for peptide loading onto the HLA molecules.

-

-

Co-culture:

-

Wash the peptide-loaded target cells to remove excess peptide.

-

Co-culture the effector T cells with the peptide-loaded target cells at a suitable effector-to-target ratio (e.g., 1:1) in a 96-well plate.

-

Incubate for 18-24 hours at 37°C.

-

-

Staining and Flow Cytometry:

-

Harvest the cells and stain them with fluorescently labeled antibodies against a T-cell marker (e.g., CD3) and an activation marker (e.g., CD69).

-

Analyze the cells using a flow cytometer.

-

-

Data Analysis:

-

Gate on the T-cell population (CD3+).

-

Quantify the percentage of T cells that are positive for the activation marker CD69. Plot this percentage against the peptide concentration to generate a dose-response curve.

-

Visualizations

The following diagrams illustrate key processes and relationships in the presentation of the this compound peptide.

Caption: Antigen processing and presentation pathway for the KRAS G12D neoantigen.

Caption: Workflow for analyzing this compound and HLA-C*08:02 interaction.

Caption: Logical dependence of T-cell recognition on the KRAS G12D mutation.

References

Foundational Research on KRAS Neoantigens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of KRAS neoantigen research, providing a comprehensive overview of their generation, processing, presentation, and recognition by the immune system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer immunotherapies targeting KRAS-driven malignancies.

Introduction to KRAS Neoantigens

Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1][2] These mutations, most commonly occurring at codons 12, 13, and 61, result in constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival. The altered amino acid sequences arising from these mutations can be processed and presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells, creating novel epitopes known as neoantigens. These KRAS neoantigens are recognized as foreign by the immune system and can elicit a T-cell-mediated anti-tumor response.[3][4]

The clonality of KRAS driver mutations makes them an attractive target for cancer immunotherapy. Unlike passenger mutations, which may only be present in a sub-population of tumor cells, driver mutations are typically present in every cancer cell, offering a homogeneous target for therapeutic intervention.

Generation, Processing, and Presentation of KRAS Neoantigens

The journey of a KRAS neoantigen from a mutated intracellular protein to a cell surface epitope recognized by T cells is a multi-step process.

First, the mutant KRAS protein is degraded by the proteasome into smaller peptide fragments. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, peptides with the appropriate length and anchor residues can bind to MHC class I molecules. The resulting peptide-MHC complexes are then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.

For MHC class II presentation, extracellular proteins are endocytosed and degraded in lysosomes. The resulting peptides can then be loaded onto MHC class II molecules in the MIIC (MHC class II compartment) before being transported to the cell surface for presentation to CD4+ helper T cells. While less common for intracellular proteins like KRAS, cross-presentation by antigen-presenting cells (APCs) can lead to the presentation of KRAS-derived peptides on MHC class II molecules.

A novel and promising area of research involves the generation of "haptenated" neoantigens through the use of covalent KRAS inhibitors.[5] Drugs like sotorasib and adagrasib, which specifically target the KRAS G12C mutation, form a covalent bond with the mutant protein. When this drug-protein adduct is degraded, the resulting peptides carry the drug molecule as a hapten. These haptenated peptides, when presented by MHC molecules, create highly immunogenic and tumor-specific neoantigens that can be targeted by immunotherapy.

Quantitative Data on KRAS Neoantigens

The immunogenicity of a KRAS neoantigen is dependent on several factors, including the specific KRAS mutation, the patient's HLA allotype, the binding affinity of the neoantigen to the HLA molecule, and the stability of the peptide-MHC complex. The following tables summarize key quantitative data related to KRAS neoantigens.

| KRAS Mutation | Cancer Type | Prevalence (%) |

| G12D | Pancreatic Ductal Adenocarcinoma | 33.26 |

| Colorectal Cancer | 13 | |

| Appendiceal Cancer | 24.56 | |

| Ampullary Cancer | 23.94 | |

| Small Bowel Cancer | 15.37 | |

| G12V | Pancreatic Ductal Adenocarcinoma | ~27 |

| Colorectal Cancer | ~20 | |

| Non-Small Cell Lung Cancer | ~21 | |

| G12C | Non-Small Cell Lung Cancer | 13.8 |

| Colorectal Cancer | 3.2 | |

| Appendiceal Cancer | 3.3 | |

| Cancer of Unknown Primary | 3.5 | |

| Small Bowel Cancer | 3.1 |

Table 1: Prevalence of Common KRAS Mutations in Various Cancer Types.

| KRAS Peptide | HLA Allele | Binding Affinity (IC50, nM) | pMHC Stability (Tm, °C) |

| KRAS G12V (K5 peptide) | HLA-A11:01 | - | 46.1 |

| KRAS G12D (K5 peptide) | HLA-A11:01 | - | 41.3 |

| Wild-type KRAS (K5 peptide) | HLA-A11:01 | - | 40.8 |

| ARS1620-modified KRAS G12C (K5 peptide) | HLA-A11:01 | - | 39.2 |

Table 2: Binding Affinity and Stability of KRAS Peptides to HLA-A*11:01. (Note: A lower IC50 value indicates stronger binding affinity. Higher Tm indicates greater stability.)

| KRAS-derived Peptide | HLA-A*11:01 Binding Capacity (%) |

| KRAS7-16WT | 70.88 |

| KRAS7-16G12C | 78.95 |

| KRAS7-16G12D | 72.73 |

| KRAS7-16G12S | 71.78 |

| KRAS7-16G12V | 45.10 |

| KRAS7-16G13D | 79.83 |

| KRAS8-16WT | 46.63 |

| KRAS8-16G12C | 48.50 |

| KRAS8-16G12S | 53.53 |

| KRAS8-16G12V | 72.60 |

| KRAS6-14G13D | 13.60 |

| KRAS8-16G12D | 16.18 |

Table 3: Binding Capacity of Various KRAS-derived Peptides to HLA-A*11:01.

Experimental Protocols

This section provides an overview of key experimental methodologies for the identification and validation of KRAS neoantigens.

Mass Spectrometry-Based Immunopeptidomics

This technique allows for the direct identification of peptides presented by MHC molecules on the surface of tumor cells.

Protocol Overview:

-

Cell Lysis and MHC Immunoprecipitation: Tumor cells are lysed, and MHC-peptide complexes are isolated using antibodies specific for HLA molecules.

-

Peptide Elution: Bound peptides are eluted from the MHC molecules, typically using a mild acid treatment.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The eluted peptides are separated by liquid chromatography and then analyzed by tandem mass spectrometry to determine their amino acid sequence.

-

Data Analysis: The resulting mass spectra are searched against a protein sequence database that includes known KRAS mutations to identify KRAS neoantigens.

NanoUPLC Settings Example:

-

Trapping: Single pump trapping with 99.9% solvent A (0.1% formic acid in water) and 0.1% solvent B (0.1% formic acid in acetonitrile) at a flow rate of 5 μL/min for 3 minutes.

-

Analytical Column: Flow rate of 0.3 μL/min, temperature at 40°C.

-

Gradient Elution (50 minutes):

-

0 min: 3% B

-

30 min: 40% B

-

32 min: 85% B

-

40 min: 85% B

-

41 min: 3% B

-

50 min: 3% B

-

Peptide-MHC Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of a synthetic peptide to a specific purified MHC molecule.

Protocol Overview:

-

Reaction Setup: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is incubated with the purified MHC molecule.

-

Competitive Binding: Serial dilutions of the unlabeled test peptide (e.g., a KRAS neoantigen) are added to the reaction. The test peptide competes with the probe peptide for binding to the MHC molecule.

-

Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. A decrease in polarization indicates that the test peptide has displaced the fluorescent probe peptide from the MHC molecule.

-

IC50 Determination: The concentration of the test peptide that inhibits 50% of the probe peptide binding (IC50) is calculated, which is inversely proportional to the binding affinity.

Example Reaction Conditions:

-

Incubate 100 nM MHCII, 25 nM labeled probe peptide, and serial dilutions of the target peptide (starting at 20 μM) in a 96-well plate at 37°C for 72 hours.

T-Cell Reactivity Assay (IFN-γ ELISpot)

This assay determines if a specific peptide can elicit a T-cell response.

Protocol Overview:

-

Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody.

-

Cell Culture: T cells are co-cultured in the plate with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the KRAS neoantigen peptide.

-

T-Cell Activation: If the T cells recognize the neoantigen presented by the APCs, they will be activated and secrete IFN-γ.

-

Detection: The secreted IFN-γ is captured by the antibody on the plate. A biotinylated anti-IFN-γ detection antibody is then added, followed by a streptavidin-enzyme conjugate.

-

Spot Development: A substrate is added that produces a colored spot at the location of each IFN-γ-secreting T cell.

-

Analysis: The number of spots is counted, providing a quantitative measure of the T-cell response.

Key Steps and Reagents:

-

Coating: Dilute capture antibody in sterile ELISA/ELISPOT Coating Buffer and incubate overnight at 2-8°C.

-

Blocking: Block the plate with complete RPMI-1640 for 1 hour at room temperature.

-

Cell Incubation: Co-culture T cells and peptide-pulsed APCs for 18-48 hours in a humidified 37°C, 5% CO2 incubator.

-

Detection: Incubate with biotinylated detection antibody for 2 hours at room temperature or overnight at 2-8°C.

-

Enzyme Conjugate: Incubate with Avidin-HRP for 45 minutes at room temperature.

-

Substrate: Add AEC Substrate Solution and monitor spot development for 10-60 minutes.

In Vitro T-Cell Priming with Neoantigen-Pulsed Dendritic Cells

This protocol describes how to generate neoantigen-specific T cells from peripheral blood.

Protocol Overview:

-

Dendritic Cell (DC) Generation: Monocytes are isolated from peripheral blood and differentiated into immature DCs.

-

Antigen Loading: The immature DCs are pulsed with the KRAS neoantigen peptide or transfected with mRNA encoding the neoantigen.

-

DC Maturation: The peptide-pulsed DCs are matured using a cytokine cocktail to enhance their antigen-presenting capabilities.

-

Co-culture with T cells: The mature, antigen-loaded DCs are co-cultured with autologous CD8+ T cells.

-

T-cell Expansion: The co-culture is maintained for several days, often with the addition of cytokines like IL-2, to allow for the expansion of neoantigen-specific T cells.

Example Co-culture Conditions:

-

Co-culture DCs and autologous CD8+ T cells at a 1:5 ratio for 10-14 days in CellGro® medium supplemented with 2% human AB serum and 20 IU/ml IL-2.

Generation of T-Cell Receptors (TCRs) Against KRAS Neoantigens

This involves isolating and cloning the T-cell receptors that recognize specific KRAS neoantigens.

Protocol Overview:

-

Isolation of Neoantigen-Specific T cells: As described in the T-cell reactivity and priming protocols, T cells that respond to a specific KRAS neoantigen are identified and isolated.

-

TCR Sequencing: The α and β chains of the T-cell receptors from these reactive T cells are sequenced.

-